molecular formula C2K2O4 B7821930 Potassium oxalate CAS No. 583-52-8

Potassium oxalate

Cat. No.: B7821930
CAS No.: 583-52-8
M. Wt: 166.22 g/mol
InChI Key: IRXRGVFLQOSHOH-UHFFFAOYSA-L
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Description

Potassium oxalate is an inorganic compound with the chemical formula K2C2O4. It is a colorless, crystalline solid that is soluble in water. This compound is the potassium salt of oxalic acid and is commonly used in various industrial and scientific applications. It is known for its ability to form complexes with metal ions and is often utilized in analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium oxalate can be synthesized through the neutralization of oxalic acid with potassium hydroxide. The reaction is as follows:

H2C2O4+2KOHK2C2O4+2H2O\text{H}_2\text{C}_2\text{O}_4 + 2\text{KOH} \rightarrow \text{K}_2\text{C}_2\text{O}_4 + 2\text{H}_2\text{O} H2​C2​O4​+2KOH→K2​C2​O4​+2H2​O

This reaction is typically carried out in an aqueous solution, and the resulting this compound can be crystallized by evaporating the water.

Industrial Production Methods: In industrial settings, this compound is produced by reacting oxalic acid with potassium carbonate or potassium hydroxide. The reaction with potassium carbonate is as follows:

H2C2O4+K2CO3K2C2O4+H2O+CO2\text{H}_2\text{C}_2\text{O}_4 + \text{K}_2\text{CO}_3 \rightarrow \text{K}_2\text{C}_2\text{O}_4 + \text{H}_2\text{O} + \text{CO}_2 H2​C2​O4​+K2​CO3​→K2​C2​O4​+H2​O+CO2​

The reaction mixture is then filtered to remove any impurities, and the filtrate is concentrated to obtain this compound crystals .

Chemical Reactions Analysis

Types of Reactions: Potassium oxalate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized by strong oxidizing agents such as potassium permanganate in acidic conditions to produce carbon dioxide and water.

5K2C2O4+2KMnO4+8H2SO410CO2+2MnSO4+5K2SO4+8H2O5\text{K}_2\text{C}_2\text{O}_4 + 2\text{KMnO}_4 + 8\text{H}_2\text{SO}_4 \rightarrow 10\text{CO}_2 + 2\text{MnSO}_4 + 5\text{K}_2\text{SO}_4 + 8\text{H}_2\text{O} 5K2​C2​O4​+2KMnO4​+8H2​SO4​→10CO2​+2MnSO4​+5K2​SO4​+8H2​O

    Reduction: this compound can be reduced by strong reducing agents, although this is less common.

    Complex Formation: this compound forms complexes with various metal ions, such as iron, to produce compounds like potassium ferric oxalate.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Acidic Conditions: Sulfuric acid, hydrochloric acid.

Major Products:

    Oxidation Products: Carbon dioxide, water.

    Complexes: Potassium ferric oxalate, potassium aluminum oxalate.

Scientific Research Applications

Potassium oxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium oxalate exerts its effects involves the formation of insoluble precipitates. In the case of dental sensitivity, this compound forms precipitates in the dentinal tubules, blocking the movement of dental fluid and reducing nerve impulse transmission . This dual action helps in reducing dental sensitivity effectively.

Comparison with Similar Compounds

Potassium oxalate is similar to other oxalate salts such as sodium oxalate, calcium oxalate, and ammonium oxalate. it has unique properties that make it suitable for specific applications:

    Sodium Oxalate (Na2C2O4): Similar in chemical behavior but more soluble in water.

    Calcium Oxalate (CaC2O4): Insoluble in water and commonly found in kidney stones.

    Ammonium Oxalate ((NH4)2C2O4): Used in analytical chemistry for precipitating calcium ions.

This compound’s solubility and ability to form complexes with various metal ions make it particularly useful in analytical and industrial applications .

Properties

IUPAC Name

dipotassium;oxalate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.2K/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXRGVFLQOSHOH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2K2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060393
Record name Ethanedioic acid, potassium salt (1:2)
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Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless odorless solid; Efflorescent in warm dry air; [Merck Index] White crystals or chunks; [Integra MSDS]
Record name Potassium oxalate
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CAS No.

583-52-8
Record name Potassium oxalate
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Record name Ethanedioic acid, potassium salt (1:2)
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Record name Ethanedioic acid, potassium salt (1:2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POTASSIUM OXALATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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